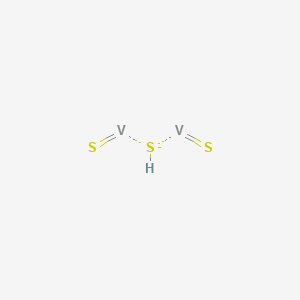
Vanadium sulfide, VS2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanadium sulfide can be synthesized using various methods, including:
Solvo-/Hydrothermal Method: This involves the reaction of vanadium precursors with sulfur sources in a solvent at elevated temperatures and pressures.
Molecular Beam Epitaxy: This method involves the deposition of vanadium and sulfur atoms onto a substrate under controlled conditions to form thin layers of vanadium sulfide.
Chemical Vapor Deposition: This technique involves the reaction of vanadium and sulfur-containing gases at high temperatures to form vanadium sulfide films on a substrate.
Industrial Production Methods
Industrial production of vanadium sulfide typically involves high-temperature solid-state reactions between vanadium and sulfur or their compounds. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of pure vanadium sulfide.
Analyse Chemischer Reaktionen
Vanadium sulfide undergoes various chemical reactions, including:
Oxidation: Vanadium sulfide can be oxidized to form vanadium oxides and sulfur oxides. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Vanadium sulfide can be reduced to elemental vanadium and hydrogen sulfide using reducing agents such as hydrogen gas.
Substitution: Vanadium sulfide can undergo substitution reactions where sulfur atoms are replaced by other chalcogen atoms, such as selenium or tellurium.
Common reagents used in these reactions include oxygen, hydrogen, and chalcogen compounds. The major products formed from these reactions are vanadium oxides, elemental vanadium, hydrogen sulfide, and substituted vanadium chalcogenides.
Wissenschaftliche Forschungsanwendungen
Vanadium sulfide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which vanadium sulfide exerts its effects depends on its application. In energy storage, vanadium sulfide acts as a cathode material by undergoing reversible redox reactions with lithium ions, leading to the storage and release of electrical energy . In catalysis, vanadium sulfide provides active sites for chemical reactions, facilitating the conversion of reactants to products . In electronics, vanadium sulfide’s metallic properties and spin polarization enable its use in electronic and spintronic devices .
Vergleich Mit ähnlichen Verbindungen
Vanadium sulfide can be compared with other transition metal dichalcogenides, such as molybdenum disulfide and tungsten disulfide. While all three compounds have similar layered structures, vanadium sulfide is unique due to its metallic properties and high spin polarization . Molybdenum disulfide and tungsten disulfide, on the other hand, are semiconductors and are widely studied for their electronic and optoelectronic applications.
Similar Compounds
- Molybdenum disulfide (MoS₂)
- Tungsten disulfide (WS₂)
- Vanadium tetrasulfide (VS₄)
Vanadium sulfide’s uniqueness lies in its combination of metallic properties, high spin polarization, and potential for various applications in energy storage, catalysis, and electronics.
Eigenschaften
Molekularformel |
HS3V2- |
|---|---|
Molekulargewicht |
199.1 g/mol |
IUPAC-Name |
sulfanide;sulfanylidenevanadium |
InChI |
InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |
InChI-Schlüssel |
GDBFWDHFJUDBOT-UHFFFAOYSA-M |
Kanonische SMILES |
[SH-].S=[V].S=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
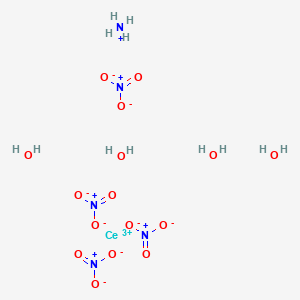
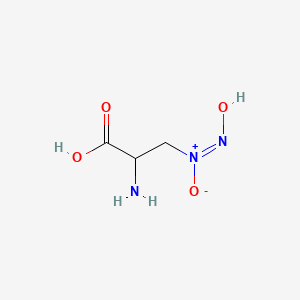
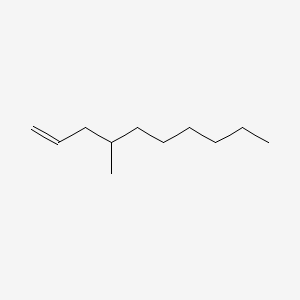
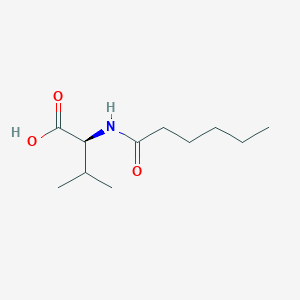
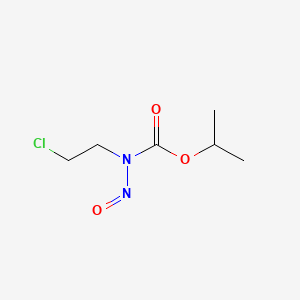
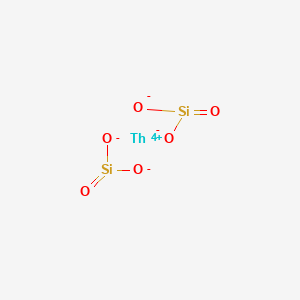


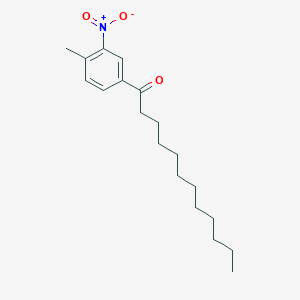
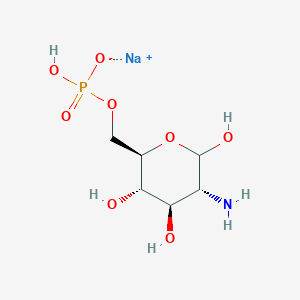
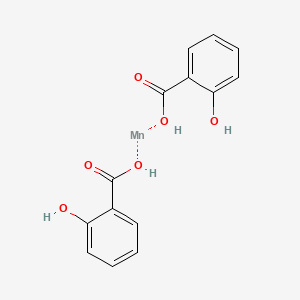
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)

